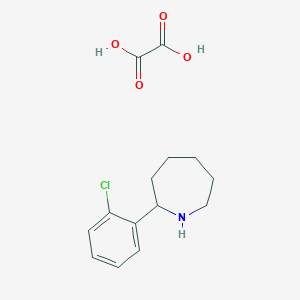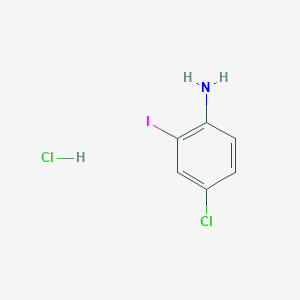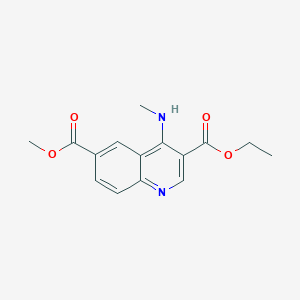
alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. This compound is characterized by its unique structural features, including multiple functional groups such as acetate, benzoate, and thioether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate typically involves several steps:
Glycosylation: The initial step involves the glycosylation of a suitable sugar precursor with a phenylmethyl thiol group.
Acetylation: The hydroxyl groups on the sugar moiety are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Benzoate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate or benzoate groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia, amines, thiols
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Alcohols: From reduction of ester groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-D-Glucopyranoside Derivatives: Similar glycosides with different sugar moieties.
Thioether-Containing Glycosides: Compounds with similar thioether linkages.
Acetate and Benzoate Esters: Compounds with similar ester functional groups.
Uniqueness
Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C31H32O8S |
|---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R,6S)-5-acetyloxy-6-(acetyloxymethyl)-2-(4-methylphenyl)sulfanyl-4-phenylmethoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C31H32O8S/c1-20-14-16-25(17-15-20)40-31-29(39-30(34)24-12-8-5-9-13-24)28(36-18-23-10-6-4-7-11-23)27(37-22(3)33)26(38-31)19-35-21(2)32/h4-17,26-29,31H,18-19H2,1-3H3/t26-,27+,28-,29+,31-/m0/s1 |
InChI-Schlüssel |
CAPNZWMALASTEC-MTFUXMCYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


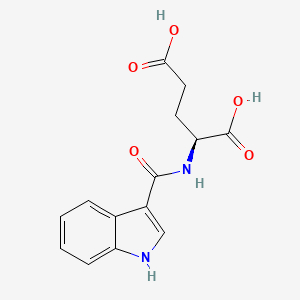
![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)
![3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11835847.png)
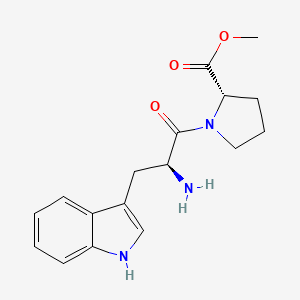

![Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11835862.png)
![2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine](/img/structure/B11835867.png)
